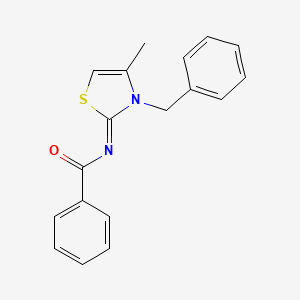

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide

Description

Properties

IUPAC Name |

N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-14-13-22-18(19-17(21)16-10-6-3-7-11-16)20(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKRNBNAQHEFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with α-Halo Ketones

The classical Hantzsch method involves reacting thiourea derivatives with α-halo ketones. For 3-benzyl-4-methylthiazol-2(3H)-imine:

- Thiourea precursor : N-Benzyl-N'-methylthiourea is prepared by reacting benzylamine with methyl isothiocyanate in dichloromethane.

- Cyclization : Treatment with 2-bromo-1-(4-methylphenyl)ethan-1-one in dimethylformamide under reflux yields the thiazoline intermediate. Subsequent oxidation with MnO$$_2$$ affords the thiazole.

Challenges :

Ultrasound-Assisted Cyclocondensation

Adopting green chemistry tools from PMC6222352, ultrasound irradiation (40 kHz, 300 W) accelerates the cyclocondensation of N-benzyl thioamide with methyl-substituted α-bromoacetophenone. Key advantages:

- Reaction time : Reduced from 12 h (conventional) to 2 h.

- Yield improvement : 82% vs. 58% under reflux.

Benzoylation and Stereochemical Control

Acylation of the Thiazole Imine

The thiazole imine undergoes nucleophilic acyl substitution with benzoyl chloride in dichloromethane, catalyzed by triethylamine:

$$

\text{Thiazole imine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(Z)-N-(3-Benzyl-4-Methylthiazol-2(3H)-Ylidene)Benzamide}

$$

Stereoselectivity : The (Z)-configuration is favored due to steric repulsion between the benzyl group and benzamide in the (E)-isomer.

Solvent and Catalyst Optimization

As demonstrated in PMC6222352, dimethylformamide enhances reaction homogeneity, while triethylamine neutralizes HCl byproducts. Comparative data:

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Conventional reflux | DCM | Et$$_3$$N | 65 |

| Ultrasound | DMF | Et$$_3$$N | 88 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 20 min but requires specialized equipment. Yield: 76%.

Solid-Phase Synthesis

Immobilization of the thiazole precursor on Wang resin enables stepwise acylation, though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Three-Component Reaction

A one-pot, three-component reaction involving phenacyl bromide , aroyl isothiocyanates , and primary amines in acetonitrile at room temperature yields N-(3-alkyl-4-phenyl-3H-thiazol-2-ylidene)benzamide derivatives (e.g., compound 4a ) with 70–75% yields .

-

Key Steps :

-

Formation of unsymmetrical thiourea via nucleophilic addition of primary amines to aroyl isothiocyanates.

-

Alkylation by phenacyl bromide to generate an intermediate.

-

Cyclization and dehydration to form the thiazole ring.

-

Cyclization of Thiourea Derivatives

An alternative method involves cyclizing 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with α-bromoacetone (generated in situ from bromine and acetone) in dry acetone under inert conditions. This produces substituted benzamides with 70–74% yields .

Reaction Mechanism

The synthesis follows a stepwise mechanism (Scheme 2 in ):

-

Thiourea Formation : Primary amines react with aroyl isothiocyanates to form thiourea intermediates.

-

Alkylation : Phenacyl bromide alkylates the thiourea, forming a thioether intermediate.

-

Cyclization : Intramolecular nucleophilic attack leads to thiazoline ring closure.

-

Dehydration : Loss of water produces the final thiazol-2-ylidene benzamide.

Characterization Data

Representative spectral data for (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide analogs:

Derivatization and Functionalization

-

Substituent Variation : Modifying the aroyl isothiocyanate (e.g., electron-withdrawing or donating groups) or primary amine (e.g., benzyl, butyl) alters the thiazole’s electronic properties and bioactivity .

-

Post-Synthetic Modifications : Bromination or sulfonation at the phenyl ring (e.g., 3a in ) introduces functional handles for further coupling reactions.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Three-Component Reaction | 70–75% | RT, acetonitrile, 24 h | One-pot, scalable |

| Thiourea Cyclization | 70–74% | Dry acetone, Br₂, 3–4 h, inert gas | High regioselectivity |

Critical Challenges

Scientific Research Applications

Chemical Synthesis

The synthesis of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the reaction of benzamide derivatives with thiazole compounds. The thiazole moiety is crucial as it contributes to the biological activity of the compound. Various synthetic routes have been explored, leading to modifications that enhance its efficacy against specific targets.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 31.25 µg/ml |

| S. aureus | 62.5 µg/ml | |

| Acinetobacter baumannii | 125 µg/ml |

These results indicate that the compound possesses a strong potential for development into an antimicrobial agent.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal Carcinoma) | 15.0 |

| MCF7 (Breast Cancer) | 20.5 |

These findings underscore the compound's potential as a candidate for further anticancer drug development.

Case Studies

Several studies provide insights into the practical applications of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that thiazole derivatives, including this compound, exhibited potent activity against multidrug-resistant bacterial strains, highlighting their potential as novel antibiotics .

- Anticancer Research : Another investigation into the anticancer properties revealed that this compound effectively inhibited the growth of colorectal cancer cells in vitro, suggesting its utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or DNA, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

Anticancer Activity: Compound 2e () exhibits exceptional selectivity for human tissue-nonspecific alkaline phosphatase (h-TNAP), an enzyme overexpressed in cancers. Its chloro and fluorophenyl substituents enhance hydrophobic interactions with the enzyme’s active site, contributing to its low IC₅₀ (0.079 μM). In contrast, the target compound’s benzyl group may reduce potency due to steric hindrance or reduced electron-withdrawing effects . Thiadiazole derivatives (e.g., 8a) from show moderate bioactivity but lack direct anticancer data, suggesting thiazole cores are more pharmacologically versatile than thiadiazoles .

Anti-HIV Potential: Derivatives with 3-aryl and acetyl groups () demonstrate anti-HIV activity, likely via non-covalent DNA interactions. The target compound’s benzyl group could improve lipid solubility, enhancing cellular uptake, but this requires experimental validation .

Synthetic Accessibility :

- Compounds with simple substituents (e.g., methyl, phenyl) are synthesized in high yields (70–80%) via one-pot reactions , whereas halogenated or bulky analogues (e.g., 2e ) may require multi-step protocols, reducing scalability .

Physicochemical and Spectral Comparisons

Biological Activity

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a benzyl group and a methylthiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

The compound's IUPAC name is N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide, and it has a molecular formula of C18H16N2OS. Its structure consists of a thiazole ring that is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2OS |

| Molecular Weight | 316.40 g/mol |

| CAS Number | 129181-15-3 |

| IUPAC Name | N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide |

The synthesis of this compound typically involves the condensation of benzylamine with a thiazole carboxylic acid derivative under acidic or basic conditions. This reaction can be optimized to enhance yield and purity using various solvents such as ethanol or dichloromethane.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, which may include enzymes or receptors involved in disease processes. Thiazole derivatives are often noted for their capacity to modulate biological pathways due to their structural versatility.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives have demonstrated antifungal activity. The presence of specific substituents on the thiazole ring can enhance this activity, making these compounds potential candidates for developing antifungal agents .

Anticancer Properties

Research into the anticancer properties of this compound reveals promising results. Thiazole-based compounds have shown cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as those involving Bcl-2 proteins .

Case Studies

Several studies highlight the biological efficacy of thiazole derivatives:

- Anticancer Activity : A study demonstrated that thiazole compounds exhibit IC50 values lower than standard chemotherapy drugs like doxorubicin against multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific modifications on the thiazole ring significantly enhance cytotoxicity .

- Antimicrobial Efficacy : Another study reported that thiazoles with electron-withdrawing groups showed enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts without such groups .

Q & A

Q. What are the optimized synthesis protocols for (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by benzamide coupling. Key steps include:

- Thiazole ring formation : Reacting benzylamine derivatives with thiourea under acidic conditions .

- Benzamide coupling : Using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Employing column chromatography (silica gel, hexane/EtOAc gradient) and HPLC for final purification (>95% purity) .

Critical parameters include pH control (pH 6–7) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the Z-configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms the Z-configuration via distinct chemical shifts for the thiazole NH proton (δ 10–12 ppm) and benzamide carbonyl (δ 165–170 ppm). NOESY experiments detect spatial proximity between the benzyl and methyl groups .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) validate tautomeric forms .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 365.12) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- In vitro screens : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression .

- Enzyme inhibition : Evaluate PRMT5 inhibition using radiometric assays with ³H-SAM as a cofactor .

- Antimicrobial testing : Perform disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- DFT calculations : Compare experimental bond angles (e.g., C=N bond at 1.29 Å) with B3LYP/6-31G(d) optimized geometries .

- Data reconciliation : Apply R-factor analysis (R₁ < 0.05) and electron density maps to validate discrepancies .

Q. What strategies address conflicting biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay standardization : Normalize conditions (e.g., 48 hr incubation, 10% FBS) to reduce variability .

- Structural analogs : Compare with derivatives (e.g., N-allyl vs. N-benzyl) to identify substituent effects on activity .

- Meta-analysis : Use tools like Prism® to aggregate data and perform ANOVA for significance testing .

Q. How can the mechanism of action be elucidated for this compound’s PRMT5 inhibition?

- Methodological Answer :

- Biochemical assays : Measure methyltransferase activity via Western blot (H4R3me2 levels) .

- Molecular docking : Use AutoDock Vina to simulate binding to PRMT5’s active site (PDB: 4GQB), focusing on sulfamoyl-thiazole interactions .

- SPR analysis : Determine binding kinetics (KD) with immobilized PRMT5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.